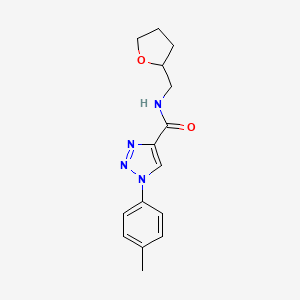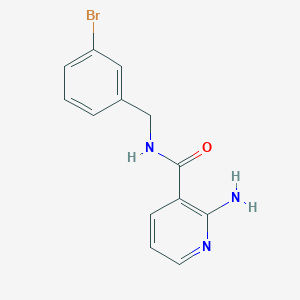![molecular formula C12H16N4S B7549353 7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)
7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various therapeutic applications.
作用機序
The exact mechanism of action of 7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors involved in cellular signaling pathways. This leads to a downstream effect on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various kinases, including protein kinase A, protein kinase C, and cyclin-dependent kinases. It also inhibits the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. Additionally, it has been found to modulate the activity of G protein-coupled receptors, including adenosine receptors and dopamine receptors.
実験室実験の利点と制限
One of the main advantages of using 7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine in lab experiments is its broad activity profile. This allows researchers to study its effects on various cellular processes and pathways. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of the compound can be toxic to cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine. One potential area of research is the development of drugs for cancer therapy. Studies have shown that the compound has activity against various cancer cell lines, making it a promising candidate for the development of cancer drugs. Another potential area of research is the development of drugs for cardiovascular diseases. The compound has been found to have activity against various targets involved in cardiovascular disease, including phosphodiesterases and adenosine receptors. Finally, there is potential for the development of drugs for neurological diseases, as the compound has been found to modulate the activity of dopamine receptors.
合成法
The synthesis of 7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine involves the reaction of 4-methylpiperazine with 4-chloro-2-methylthieno[3,2-d]pyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization to obtain a highly pure product.
科学的研究の応用
7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine has been extensively studied for its potential use in drug development. It has been found to have activity against a wide range of targets, including kinases, phosphodiesterases, and G protein-coupled receptors. This broad activity profile makes it a promising candidate for the development of drugs for various diseases, including cancer, asthma, and cardiovascular diseases.
特性
IUPAC Name |
7-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-9-7-17-11-10(9)13-8-14-12(11)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBVDSJUTMTSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)


![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)



![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)

![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)